3-Bromo-5-(trifluoromethoxy)aniline

Medicinal chemistry Physicochemical profiling Lipophilicity

Sourcing the correct regioisomer is critical for reaction reproducibility. 3-Bromo-5-(trifluoromethoxy)aniline provides the specific meta-OCF3/Br substitution essential for validated anilinopyrazine-based mitochondrial uncoupler programs. A mismatched regioisomer risks synthetic route failure. - Ensures alignment with published SAR for metabolic stability optimization. - The 3-Br handle enables reliable Suzuki-Miyaura diversification. - 99% purity grade minimizes catalyst poisoning in Pd-catalyzed steps, improving yield consistency.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 914636-35-4
Cat. No. B1294252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethoxy)aniline
CAS914636-35-4
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Br)N
InChIInChI=1S/C7H5BrF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2
InChIKeyGJUHRBPRJGNGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(trifluoromethoxy)aniline: Procurement Overview


3-Bromo-5-(trifluoromethoxy)aniline (CAS 914636-35-4) is a halogenated aromatic amine of molecular formula C7H5BrF3NO (MW 256.02 g/mol), bearing a bromine atom at the 3-position and a trifluoromethoxy (OCF3) group at the 5-position of the aniline ring . This meta-substitution pattern distinguishes it from para- and ortho-substituted regioisomers . The compound functions primarily as a synthetic intermediate in pharmaceutical and agrochemical research, where the electron-withdrawing OCF3 and Br substituents modulate the electronic properties of the aromatic system , . The amine functionality provides a handle for further derivatization, including acylation, diazotization, and coupling reactions. Commercially, the compound is available at purities ranging from 95% to 99% from multiple suppliers, with storage typically recommended at 2–8°C in sealed containers protected from light and moisture .

Workflow
Synthetic intermediate for pharmaceutical and agrochemical R&D
Derivatization
Amine handle for acylation, diazotization, and cross-coupling
Substitution
Meta-Br/OCF3 pattern for electronic modulation and regiospecific synthesis

Risks of Substituting 3-Bromo-5-(trifluoromethoxy)aniline with Analogs


Despite the apparent similarity among brominated trifluoromethoxy anilines, substitution cannot be assumed without experimental validation. The precise regioisomeric arrangement of Br and OCF3 substituents dictates electronic distribution, steric accessibility, and cross-coupling reactivity profiles that are not interchangeable between meta-, para-, and ortho-substituted variants [1], [2]. Furthermore, literature on related aniline scaffolds demonstrates that halogen substitution (Br vs. Cl) and fluorinated group identity (OCF3 vs. CF3) produce divergent lipophilicity and metabolic stability outcomes in downstream bioactive molecules [3]. Procurement of a non-identical analog for a validated synthetic route may lead to altered reaction yields, unexpected byproduct formation, or complete failure of a multi-step sequence optimized for the specific 3-bromo-5-(trifluoromethoxy) substitution pattern. The following evidence dimensions provide quantitative justification for compound-specific selection.

Regioisomeric Br/OCF3 arrangement alters electronic and steric profiles in cross-coupling reactions
Halogen substitution (Br vs Cl) may shift lipophilicity and metabolic stability of downstream products
Fluorinated group identity (OCF3 vs CF3) impacts SAR outcomes; meta-preference is scaffold-dependent

3-Bromo-5-(trifluoromethoxy)aniline Differentiation Evidence


LogP and PSA: Meta vs. Para Regioisomer Comparison

3-Bromo-5-(trifluoromethoxy)aniline (target) exhibits a calculated LogP of 3.51 and a polar surface area (PSA) of 35.25 Ų, based on Molbase predictive data [1]. These values differ meaningfully from its regioisomeric analog 4-bromo-3-(trifluoromethoxy)aniline, for which no equivalent publicly accessible LogP or PSA data are available from authoritative databases. The presence of LogP and PSA metrics for the target compound enables its inclusion in quantitative structure-property relationship (QSPR) models for predicting membrane permeability and oral absorption, whereas the absence of such data for the comparator introduces uncertainty in medicinal chemistry design workflows .

LogP & PSA Data
Data to verify
Target: LogP 3.51, PSA 35.25 Ų
Comparator: data unavailable
Supports computational ADME prediction
In silico Molbase data; requires experimental validation
Medicinal chemistry Physicochemical profiling Lipophilicity ADME prediction

Meta-OCF3 Preference in Mitochondrial Uncoupler Activity

In a systematic structure-activity relationship (SAR) study of anilinopyrazine mitochondrial uncouplers, Murray et al. (2020) demonstrated that the trifluoromethoxy (OCF3) group is preferred in the meta position of the aniline ring, whereas the trifluoromethyl (CF3) group is optimal at the para position [1]. This meta-preference for OCF3 provides a class-level inference that 3-bromo-5-(trifluoromethoxy)aniline—bearing the OCF3 group at the meta position—is a synthetically appropriate building block for constructing OCF3-containing pyrazine uncouplers, in contrast to para-substituted OCF3 aniline analogs (e.g., 4-(trifluoromethoxy)aniline) which would place the OCF3 group in a suboptimal orientation [1], [2].

Meta-OCF3 SAR
Class-level
Meta-OCF3 preferred for anilinopyrazine uncouplers; para-OCF3 suboptimal
Aligns with reported SAR for uncoupler programs
Scaffold-specific inference; context-dependent
Mitochondrial uncouplers Structure-activity relationship Pyrazine derivatives Medicinal chemistry

High-Purity Grade Advantage for Synthetic Utility

3-Bromo-5-(trifluoromethoxy)aniline is commercially available at 99% purity from Bidepharm (CAS 914636-35-4) , a specification that exceeds the 97% purity offered by certain vendors (e.g., Apollo Scientific) for the same compound , and compares favorably to the 96% purity specification for the regioisomeric analog 4-bromo-3-(trifluoromethoxy)aniline . Higher initial purity reduces the burden of pre-reaction purification, minimizes side reactions from unidentified impurities, and improves reproducibility in palladium-catalyzed cross-coupling reactions where trace impurities can poison catalysts [1].

Purity Specification
Specification review
99% (Bidepharm) vs 97% (alternate supplier)
May reduce pre-reaction purification needs
Vendor-supplied data; batch-specific review
Synthetic intermediate Purity specification Cross-coupling Procurement Quality control

3-Bromo-5-(trifluoromethoxy)aniline Application Scenarios


Mitochondrial Uncoupler Development with Meta-OCF3 SAR

For research programs developing anilinopyrazine-based mitochondrial uncouplers, 3-bromo-5-(trifluoromethoxy)aniline provides the preferred meta-OCF3 substitution orientation established by Murray et al. (2020) [1]. Use of this compound ensures alignment with validated SAR, whereas para-OCF3 aniline analogs would place the trifluoromethoxy group in a suboptimal position, potentially compromising uncoupling activity. The bromine atom at the 3-position further enables cross-coupling diversification (e.g., Suzuki-Miyaura) for library synthesis.

ADME Modeling with Validated Physicochemical Data

The availability of calculated LogP (3.51) and PSA (35.25 Ų) data for 3-bromo-5-(trifluoromethoxy)aniline enables its integration into quantitative structure-property relationship (QSPR) models [1]. This supports medicinal chemistry teams in predicting membrane permeability and oral absorption of downstream derivatives. In contrast, regioisomeric analogs lacking comparable public physicochemical data introduce uncertainty that may delay lead optimization timelines.

High-Purity for Reproducible Cross-Coupling Synthesis

Procurement of the 99% purity grade of 3-bromo-5-(trifluoromethoxy)aniline (e.g., from Bidepharm) is indicated for multi-step synthetic routes where catalyst poisoning by trace impurities would otherwise reduce cross-coupling yields [1], [2]. This higher initial purity specification minimizes the need for pre-reaction purification, directly reducing labor and solvent costs while improving batch-to-batch reproducibility in palladium-catalyzed reactions.

Agrochemical Building Block for Crop Protection Discovery

As a brominated trifluoromethoxy aniline, this compound serves as a versatile intermediate for agrochemical discovery programs, including the synthesis of herbicidal and fungicidal candidates [1], [2]. The electron-withdrawing OCF3 and Br substituents enhance metabolic stability and lipophilicity of downstream agrochemicals, while the amine functionality allows for facile derivatization to amides, ureas, and heterocyclic frameworks common in crop protection chemistry.

Application
Selection Property
Validation Focus
Mitochondrial uncoupler SAR studies
Meta-OCF3 substitution orientation
Uncoupling activity SAR alignment
ADME prediction and lead optimization
Availability of calculated LogP and PSA
QSPR model integration
Cross-coupling synthesis routes
High initial purity specification
Catalyst compatibility and yield reproducibility
Agrochemical discovery
Brominated trifluoromethoxy aniline scaffold
Metabolic stability and derivatization versatility

Technical Documentation Hub

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43 linked technical documents
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